molecular formula C19H37NO3 B1678346 Palmitoyl alanine CAS No. 56255-31-3

Palmitoyl alanine

Cat. No.: B1678346
CAS No.: 56255-31-3
M. Wt: 327.5 g/mol
InChI Key: NRBFOSKZAWRBJI-KRWDZBQOSA-N
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Description

Palmitoyl alanine is a compound formed by the conjugation of palmitic acid, a long-chain saturated fatty acid, with alanine, an amino acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and cosmetics. The palmitoyl group enhances the lipophilicity of alanine, which can influence its biological activity and membrane permeability.

Mechanism of Action

Target of Action

Palmitoyl alanine, also known as (S)-2-Palmitamidopropanoic acid, is a type of lipid modification that specifically targets cysteine residues within many eukaryotic proteins . This process is known as protein S-palmitoylation . The primary targets of this compound are the cysteine residues of these proteins .

Mode of Action

The interaction of this compound with its targets involves the addition and removal of palmitate, a type of fatty acid . This process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs) . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve a variety of biological processes. The attachment and removal of palmitate significantly regulate protein function . For instance, the localization of many immune molecules to the cellular membrane is required for the proper activation of innate and adaptive immune signaling . Palmitoylation plays a crucial role in partitioning immune signaling proteins to the membrane as well as to lipid rafts .

Pharmacokinetics

It is known that the process of protein s-palmitoylation, which this compound is involved in, is a reversible process . This suggests that the compound can be added and removed from proteins, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are significant. By altering the membrane affinity of substrate proteins, this compound can change their subcellular localization, stability, and protein-protein interactions . This can significantly regulate protein function in a variety of biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases, such as sensory incompetence or over-response to pathogens . This suggests that the environment within the human body, including the presence of disease, can impact the action of this compound.

Biochemical Analysis

Biochemical Properties

Palmitoyl alanine interacts with various enzymes, proteins, and other biomolecules. It is involved in protein palmitoylation, a process where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The attachment of palmitoyl groups to proteins alters their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoyl alanine can be synthesized through the reaction of palmitic acid with alanine. The process typically involves the formation of an amide bond between the carboxyl group of palmitic acid and the amino group of alanine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Palmitoyl alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Palmitoyl alanine has several scientific research applications:

Comparison with Similar Compounds

    Palmitoyl glycine: Similar in structure but with glycine instead of alanine.

    Palmitoyl serine: Contains serine instead of alanine.

    Palmitoyl lysine: Contains lysine instead of alanine

Uniqueness: Palmitoyl alanine is unique due to the specific properties imparted by the alanine residue. The presence of alanine can influence the compound’s interaction with biological systems differently compared to other amino acids. This uniqueness makes this compound a valuable compound for specific applications in drug delivery and cosmetics .

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBFOSKZAWRBJI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204807
Record name Palmitoyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56255-31-3
Record name Palmitoyl alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68HNC9TLVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound may be prepared using the Schotten-Baumann procedure. Palmitoyl chloride (44.0 g, 0.16 mol) is added dropwise to a solution of DL-alanine (21.4 g, 0.24 mol) in 10% aqueous sodium hydroxide (200 ml) heated at 50° C. The pH of the reaction is monitored such that the pH does not drop below 10. After the addition is complete, the reaction is stirred for a further 1 hour before it is allowed to cool to room temperature and neutralised with concentrated hydrochloric acid. The resultant precipitate is collected by filtration, washed with water and allowed to dry in air. The product is recrystallised from ether-petrol to give 2-palmitoylaminoproprionic acid as a white solid (36.4 g, 70%).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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